molecular formula C15H16N2O3 B7470066 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide

Cat. No. B7470066
M. Wt: 272.30 g/mol
InChI Key: SMOLSTVPMZMTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide, also known as BRL-15572, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BRL-15572 belongs to the class of compounds known as positive allosteric modulators (PAMs) that act on the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide acts as a PAM of mGluR5, a receptor that plays an important role in synaptic plasticity, learning, and memory. PAMs increase the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an enhancement of the receptor's response to glutamate, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has been shown to have a range of biochemical and physiological effects. It increases the release of acetylcholine, dopamine, and noradrenaline in the prefrontal cortex, hippocampus, and striatum, regions of the brain that are involved in cognitive function and emotion regulation. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neuroprotection.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has several advantages for lab experiments. It has a high affinity for mGluR5 and is selective for this receptor subtype, making it a useful tool for studying the role of mGluR5 in various neurological and psychiatric disorders. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide is also orally bioavailable, allowing for easy administration in animal models. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide is its short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide. One area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide as a treatment for substance abuse disorders. Further research is needed to investigate the efficacy of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide in reducing drug-seeking behavior in humans. Another area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for the development of more potent and selective mGluR5 PAMs, which may have improved therapeutic potential compared to N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide.
Conclusion
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its ability to act as a PAM of mGluR5 and enhance cognitive function and reduce anxiety and depression-like behaviors has attracted significant attention in scientific research. Further studies are needed to fully understand the potential of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide and its future directions in the field of neuroscience.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide involves a multi-step process that begins with the preparation of 2,3-dihydro-1,4-benzodioxin-3-carboxylic acid, followed by its conversion to the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-2-pyrrolidinone in the presence of a base to yield N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has been optimized to improve its yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models of Alzheimer's disease, schizophrenia, and depression. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for substance abuse disorders.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-17-8-4-5-12(17)15(18)16-9-11-10-19-13-6-2-3-7-14(13)20-11/h2-8,11H,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOLSTVPMZMTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.